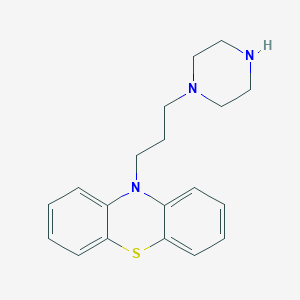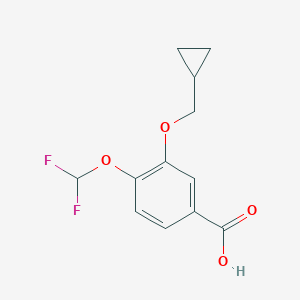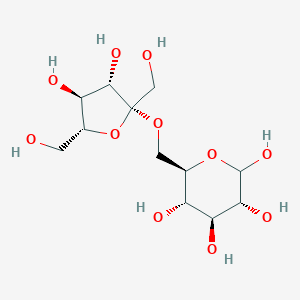
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- is a type of carbohydrate commonly known as sucrose. It is a disaccharide composed of glucose and fructose molecules linked together by a glycosidic bond. Sucrose is widely used in the food industry as a sweetener and preservative, but it also has important applications in scientific research.
Mécanisme D'action
Sucrose is broken down in the body by the enzyme sucrase into its component glucose and fructose molecules. These molecules are then used as a source of energy for cells. Sucrose also plays a role in the regulation of blood sugar levels by stimulating the release of insulin.
Effets Biochimiques Et Physiologiques
Sucrose has a number of biochemical and physiological effects on the body. It is a source of energy for cells and can help to regulate blood sugar levels. However, excessive consumption of sucrose has been linked to a range of health problems, including obesity, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Sucrose has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low molecular weight, making it easy to work with. However, sucrose can be difficult to dissolve in water, and its concentration can be affected by temperature and pH.
Orientations Futures
There are a number of future directions for research involving sucrose. One area of interest is the development of new methods for the preservation of cells and tissues using sucrose as a cryoprotectant. Another area of research is the development of new assays for measuring enzyme activity and protein concentration using sucrose as a substrate. Finally, there is ongoing research into the health effects of sucrose consumption and the development of new sweeteners with lower health risks.
Méthodes De Synthèse
Sucrose can be synthesized through the process of photosynthesis by plants. It is also commonly extracted from sugar cane or sugar beets. In the laboratory, sucrose can be synthesized through the reaction of glucose and fructose in the presence of an acid catalyst.
Applications De Recherche Scientifique
Sucrose has a wide range of applications in scientific research. It is commonly used as a source of energy for cells in culture, as well as a cryoprotectant for the preservation of cells and tissues. Sucrose is also used in biochemical assays to measure enzyme activity and protein concentration.
Propriétés
Numéro CAS |
146276-11-1 |
|---|---|
Nom du produit |
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- |
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-4-7(16)10(19)12(3-14,23-4)21-2-5-6(15)8(17)9(18)11(20)22-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12-/m1/s1 |
Clé InChI |
VQVUTGNNCTVJST-AGPGFAMGSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Synonymes |
eta-D-fructofuranosyl-(2-6)-beta-D-glucopyranoside fructo-(2-6)-gluco fructofuranosyl-(2-6)-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



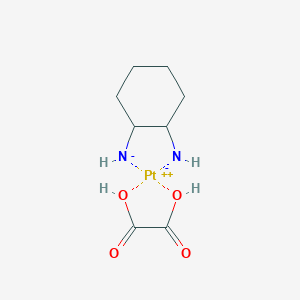

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)
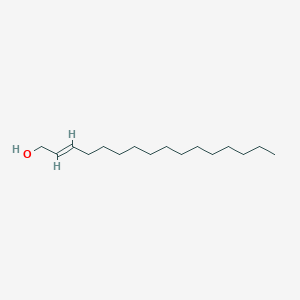
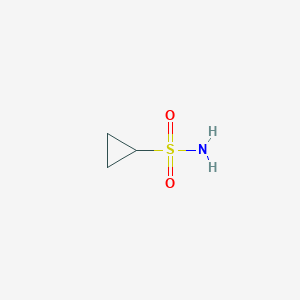
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
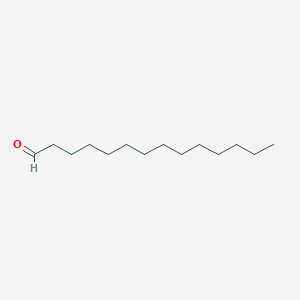
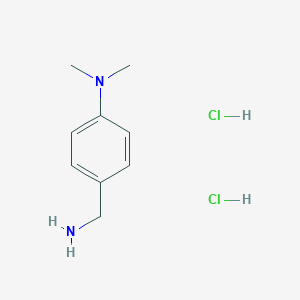
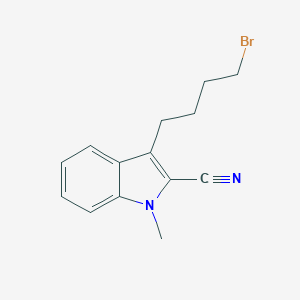
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
